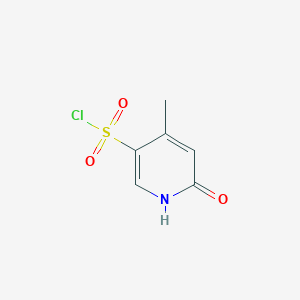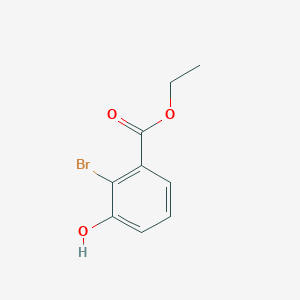
2-Hydroxybenzylamine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybenzylamine hydrate is a chemical compound with the molecular formula C7H11NO2. It is a derivative of benzylamine, where a hydroxyl group is attached to the benzene ring. This compound is known for its antioxidant properties and is found naturally in Himalayan tartary buckwheat (Fagopyrum tataricum). It acts as a scavenger of free radicals and isolevuglandins, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxybenzylamine hydrate can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitrobenzylamine. The reduction process typically uses hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm. The reaction proceeds as follows:
2-Nitrobenzylamine+H2Pd/C2-Hydroxybenzylamine
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as buckwheat. The extraction process includes drying the roots, stems, and seeds of buckwheat separately, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxybenzylamine hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form benzylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).
Major Products
Oxidation: Quinones
Reduction: Benzylamine derivatives
Substitution: Various substituted benzylamine compounds
Applications De Recherche Scientifique
2-Hydroxybenzylamine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: It is used in the production of antioxidants and as a stabilizer in various industrial processes.
Mécanisme D'action
2-Hydroxybenzylamine hydrate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive dicarbonyl electrophiles, such as isolevuglandins. By reacting with these electrophiles, it prevents the formation of protein adducts that can disrupt cellular processes. This mechanism is particularly important in preventing oxidative stress-related damage in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: Lacks the hydroxyl group, making it less effective as an antioxidant.
Hydroxytyrosol: Another antioxidant compound with a similar hydroxyl group but different structural properties.
Catecholamines: Compounds like dopamine and norepinephrine, which also have antioxidant properties but different biological roles.
Uniqueness
2-Hydroxybenzylamine hydrate is unique due to its specific ability to scavenge dicarbonyl electrophiles and its presence in natural sources like buckwheat. Its dual role as an antioxidant and a scavenger of reactive electrophiles makes it particularly valuable in both scientific research and industrial applications .
Propriétés
IUPAC Name |
2-(aminomethyl)phenol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.H2O/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H,5,8H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGGJIIEPJVDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8119551.png)
![tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8119552.png)












